Cas no 820209-45-8 (N-ethyl-4-(trifluoromethyl)aniline)
N-ethyl-4-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,N-ethyl-4-(trifluoromethyl)-
- Ethyl-(4-trifluoromethyl-phenyl)-amine
- N-ethyl-4-(trifluoromethyl)aniline
- DTXSID70460132
- 4-(trifluoromethyl)-N,N-ethylaniline
- CS-0209826
- ZFVSSAGTWMDGJX-UHFFFAOYSA-N
- EN300-164336
- 820209-45-8
- SCHEMBL1797711
- MFCD07787005
- AKOS000234002
- DB-319553
-
- MDL: MFCD07787005
- Inchi: 1S/C9H10F3N/c1-2-13-8-5-3-7(4-6-8)9(10,11)12/h3-6,13H,2H2,1H3
- InChI Key: ZFVSSAGTWMDGJX-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)NCC)(F)F
Computed Properties
- Exact Mass: 189.07653381g/mol
- Monoisotopic Mass: 189.07653381g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 12Ų
N-ethyl-4-(trifluoromethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019149048-1g |
N-ethyl-4-(trifluoromethyl)aniline |
820209-45-8 | 95% | 1g |
$277.75 | 2023-09-01 | |
| Alichem | A019149048-5g |
N-ethyl-4-(trifluoromethyl)aniline |
820209-45-8 | 95% | 5g |
$841.50 | 2023-09-01 | |
| abcr | AB459620-250 mg |
N-Ethyl-4-(trifluoromethyl)aniline; . |
820209-45-8 | 250mg |
€227.00 | 2023-04-22 | ||
| abcr | AB459620-1 g |
N-Ethyl-4-(trifluoromethyl)aniline; . |
820209-45-8 | 1g |
€489.60 | 2023-04-22 | ||
| eNovation Chemicals LLC | Y1235155-250mg |
Benzenamine,N-ethyl-4-(trifluoromethyl)- |
820209-45-8 | 95% | 250mg |
$260 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1235155-1g |
Benzenamine,N-ethyl-4-(trifluoromethyl)- |
820209-45-8 | 95% | 1g |
$515 | 2024-06-07 | |
| Enamine | EN300-164336-0.05g |
N-ethyl-4-(trifluoromethyl)aniline |
820209-45-8 | 95% | 0.05g |
$64.0 | 2023-06-08 | |
| Enamine | EN300-164336-0.1g |
N-ethyl-4-(trifluoromethyl)aniline |
820209-45-8 | 95% | 0.1g |
$96.0 | 2023-06-08 | |
| Enamine | EN300-164336-0.25g |
N-ethyl-4-(trifluoromethyl)aniline |
820209-45-8 | 95% | 0.25g |
$136.0 | 2023-06-08 | |
| Enamine | EN300-164336-0.5g |
N-ethyl-4-(trifluoromethyl)aniline |
820209-45-8 | 95% | 0.5g |
$214.0 | 2023-06-08 |
N-ethyl-4-(trifluoromethyl)aniline Suppliers
N-ethyl-4-(trifluoromethyl)aniline Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on N-ethyl-4-(trifluoromethyl)aniline
N-ethyl-4-(trifluoromethyl)aniline (CAS No. 820209-45-8): A Comprehensive Overview
N-ethyl-4-(trifluoromethyl)aniline (CAS No. 820209-45-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique trifluoromethyl and aniline functionalities, offers a range of applications, from pharmaceuticals to advanced materials. This article provides a detailed overview of N-ethyl-4-(trifluoromethyl)aniline, including its chemical properties, synthesis methods, and recent research developments.
Chemical Properties: N-ethyl-4-(trifluoromethyl)aniline is a colorless to pale yellow liquid with a molecular formula of C10H11F3N. It has a molecular weight of 198.19 g/mol and a boiling point of approximately 215°C at 760 mmHg. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but is insoluble in water. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it an attractive building block for various chemical syntheses.
Synthesis Methods: The synthesis of N-ethyl-4-(trifluoromethyl)aniline can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-(trifluoromethyl)aniline with ethyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, yielding the desired product with high yield and purity. Another approach involves the reductive amination of 4-(trifluoromethyl)benzonitrile with ethylamine, typically using hydrogen gas over a palladium catalyst. Both methods have been extensively studied and optimized to ensure high efficiency and scalability.
Applications in Medicinal Chemistry: N-ethyl-4-(trifluoromethyl)aniline has found applications in the development of novel pharmaceuticals due to its unique chemical structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug molecules, making it a valuable functional group in drug design. Recent studies have explored the use of this compound as an intermediate in the synthesis of potential anticancer agents and antiviral drugs. For instance, researchers at the University of California have reported the synthesis of a series of N-ethyl-4-(trifluoromethyl)aniline-based derivatives that exhibit potent antitumor activity against various cancer cell lines.
Mechanism of Action: The biological activity of N-ethyl-4-(trifluoromethyl)aniline-based compounds is often attributed to their ability to interact with specific protein targets involved in disease pathways. For example, some derivatives have been shown to inhibit key enzymes such as kinases and proteases, which play crucial roles in cancer progression and viral replication. Additionally, the presence of the aniline moiety can contribute to DNA intercalation or other modes of action that disrupt cellular processes.
Toxicology and Safety: While N-ethyl-4-(trifluoromethyl)aniline(CAS No. 820209-45-8) offers numerous benefits, it is important to handle it with care due to its potential toxicity. Preclinical studies have shown that exposure to high concentrations can cause irritation to the eyes and respiratory tract. Therefore, appropriate safety measures such as wearing personal protective equipment (PPE) and working in well-ventilated areas are recommended when handling this compound.
Molecular Modeling and Computational Studies: Advances in computational chemistry have enabled researchers to gain deeper insights into the structure-function relationships of N-ethyl-4-(trifluoromethyl)aniline strong>. Molecular dynamics simulations have revealed that the compound's conformational flexibility allows it to adopt various binding modes with target proteins, enhancing its pharmacological activity. Additionally, quantum mechanical calculations have provided valuable information on the electronic properties and reactivity of this molecule, guiding the design of more potent derivatives.
Clinical Trials: Several clinical trials are currently underway to evaluate the safety and efficacy of drugs derived from < strong>N-ethyl-4-(trifluoromethyl)aniline. Early-phase trials have shown promising results, with some compounds demonstrating significant therapeutic effects without major adverse reactions. However, further research is needed to fully understand their long-term safety profile and potential side effects.
< strong>Potential Future Directions:< strong > The ongoing research on N - ethyl - 4 - ( trifluorometh yl ) anilin e< strong > highlights its broad applicability across multiple scientific disciplines . Future studies may focus on optimizing its synthetic routes for large-scale production , exploring new biological targets , and developing novel formulations for improved drug delivery . Additionally , interdisciplinary collaborations between chemists , biologists , and materials scientists will be crucial for unlocking the full potential of this versatile compound . p > article > < / response >
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